molecular formula C7H16Cl2N2 B6178404 4-azaspiro[2.5]octan-7-amine dihydrochloride CAS No. 2567503-84-6

4-azaspiro[2.5]octan-7-amine dihydrochloride

Cat. No.: B6178404
CAS No.: 2567503-84-6
M. Wt: 199.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-azaspiro[2.5]octan-7-amine dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2. It is characterized by its unique spirocyclic structure, which consists of a spiro-connected azaspiro ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-azaspiro[2.5]octan-7-amine dihydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired spirocyclic structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-azaspiro[2.5]octan-7-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-azaspiro[2.5]octan-7-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-azaspiro[2.5]octan-7-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-4-azaspiro[2.5]octan-7-amine: This compound shares a similar spirocyclic structure but differs in the presence of a methyl group.

    4-azaspiro[2.5]octane: A simpler analog without the amine group.

Uniqueness

4-azaspiro[2.5]octan-7-amine dihydrochloride is unique due to its specific spirocyclic structure combined with the presence of an amine group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

2567503-84-6

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.